Product packaging for 5,7,2'-Trihydroxyflavanone(Cat. No.:CAS No. 120980-68-9)

5,7,2'-Trihydroxyflavanone

Cat. No.: B14164512
CAS No.: 120980-68-9
M. Wt: 272.25 g/mol
InChI Key: LSLXUDALHVEMQB-UHFFFAOYSA-N
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Description

5,7,2'-Trihydroxyflavanone is a flavanone derivative of interest in biochemical research. Flavanones are a subclass of flavonoids, which are naturally occurring polyphenolic compounds found in various fruits and vegetables. Research into structurally similar flavonoids has indicated a range of potential biological activities, including anti-inflammatory, antioxidant, and anticancer effects in preclinical studies . For instance, certain flavonoids are investigated for their role in modulating cell signaling pathways, inducing apoptosis, and inhibiting cell proliferation . As a research chemical, this compound serves as a standard for analytical studies and a starting point for investigating structure-activity relationships (SAR) within its chemical class. Researchers can utilize this compound to explore its potential mechanisms of action and interactions with various biological targets. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals. Researchers should refer to the Safety Data Sheet (SDS) prior to handling and use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B14164512 5,7,2'-Trihydroxyflavanone CAS No. 120980-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120980-68-9

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H12O5/c16-8-5-11(18)15-12(19)7-13(20-14(15)6-8)9-3-1-2-4-10(9)17/h1-6,13,16-18H,7H2

InChI Key

LSLXUDALHVEMQB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3O

Origin of Product

United States

Occurrence and Natural Product Isolation of 5,7,2 Trihydroxyflavanone

O-Methylation

O-methylation is the addition of a methyl group to a hydroxyl group, a reaction that can alter a flavonoid's solubility and bioactivity. acs.orgjmb.or.kr While specific O-methylated derivatives of 5,7,2'-trihydroxyflavanone are not extensively documented in the provided search results, the methylation of the flavonoid core is a common natural process. acs.org For instance, the compound 5,7,2'-trihydroxy-6-methoxyflavone, a methoxy (B1213986) derivative of the corresponding flavone (B191248), has been isolated from the roots of Rubia yunnanensis and Scutellaria baicalensis. ebi.ac.uknih.gov This highlights that methylation is a known modification for related flavonoid structures.

Synthetic Strategies and Derivatization of 5,7,2 Trihydroxyflavanone

Chemical Synthesis Approaches for the Flavanone (B1672756) Skeleton

The chemical synthesis of 5,7,2'-trihydroxyflavanone, like other flavanones, is a multi-step process that hinges on the construction of the fundamental flavanone skeleton. This typically involves the initial formation of a chalcone (B49325) intermediate, followed by its cyclization to yield the characteristic benzopyranone ring system. A critical challenge throughout the synthesis is the precise placement of hydroxyl groups.

Condensation Reactions Utilizing Chalcone Intermediates (e.g., Claisen-Schmidt Condensation)

The cornerstone of flavanone synthesis is the formation of a chalcone precursor. The Claisen-Schmidt condensation is a widely employed method for this purpose, involving the base-catalyzed reaction between an appropriately substituted acetophenone (B1666503) (providing the A-ring and the C3-C2=O fragment) and a benzaldehyde (B42025) (providing the B-ring and the Cα=Cβ fragment). fabad.org.trljmu.ac.uk

For the synthesis of this compound, the reaction would typically involve an acetophenone with hydroxyl groups destined for the 5- and 7-positions of the flavanone, and a benzaldehyde with a hydroxyl group at the 2'-position. A common starting material for the A-ring is 2,4,6-trihydroxyacetophenone. The B-ring is introduced using 2-hydroxybenzaldehyde. To prevent unwanted side reactions, the hydroxyl groups on the starting materials are often protected using protecting groups like methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers before the condensation is carried out. nih.govresearchgate.net The condensation is generally performed in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a polar protic solvent like ethanol (B145695) or methanol. koreascience.kr

Table 1: Representative Reactants for Chalcone Synthesis via Claisen-Schmidt Condensation

A-Ring Precursor (Acetophenone) B-Ring Precursor (Benzaldehyde) Resulting Chalcone Intermediate (Protected)
2,4,6-Tris(methoxymethyloxy)acetophenone 2-(Methoxymethyloxy)benzaldehyde 2'-Hydroxy-2,4,6,2''-tetrakis(methoxymethyloxy)chalcone
2,4,6-Tribenzyloxyacetophenone 2-Benzyloxybenzaldehyde 2'-Hydroxy-2,4,6,2''-tetrabenzyloxychalcone

This table illustrates potential protected starting materials for synthesizing the chalcone precursor to this compound.

Cyclization Methods for Benzopyranone Ring Formation

Once the 2'-hydroxychalcone (B22705) intermediate is synthesized, the next crucial step is the intramolecular cyclization to form the heterocyclic C-ring of the flavanone skeleton. This reaction is essentially an intramolecular Michael addition. The mechanism involves the ionized 2'-hydroxyl group of the chalcone attacking the α,β-unsaturated ketone system, leading to the closure of the pyranone ring. rsc.org

This cyclization can be promoted under either acidic or basic conditions. A common laboratory method involves refluxing the chalcone in the presence of a weak base like sodium acetate (B1210297) in a suitable solvent. nih.govresearchgate.net Alternatively, acid-catalyzed cyclization can also be employed. thieme-connect.com In syntheses starting with protected hydroxyl groups, the cyclization step is often coupled with the deprotection step. For instance, acid hydrolysis can simultaneously remove protecting groups like MOM ethers and facilitate the ring closure to yield the final flavanone. researchgate.net

Regioselective Introduction of Hydroxyl Groups at Positions 5, 7, and 2'

Achieving the specific 5,7,2'-trihydroxy substitution pattern is a challenge of regioselectivity. The most common and direct strategy is to use starting materials (the acetophenone and benzaldehyde) that already contain the hydroxyl groups (or their protected forms) at the correct positions. nih.govresearchgate.net This approach builds the desired functionality into the molecule from the beginning.

An alternative, though less common for this specific flavanone, involves the late-stage introduction of hydroxyl groups onto a pre-formed flavanone core. This can be achieved through C-H bond oxidation reactions. For example, transition-metal-catalyzed hydroxylations have been developed for the regioselective synthesis of certain flavone (B191248) derivatives, demonstrating the potential for such methods. researchgate.netacs.orgacs.orgnih.gov However, for this compound, synthesis from appropriately substituted and protected precursors remains the most established route.

Chemoenzymatic and Biotechnological Production Routes

Moving beyond traditional chemical synthesis, chemoenzymatic and biotechnological methods offer more sustainable and highly selective alternatives for producing flavonoids. rsc.orgunimi.it These approaches leverage the precision of enzymes to catalyze specific transformations under mild conditions. biorxiv.org

Enzymes such as chalcone isomerase (CHI) are responsible in nature for the cyclization of chalcones into flavanones. acs.org Microorganisms can be engineered or selected for their ability to perform specific steps in the flavonoid biosynthetic pathway. For instance, various microbial strains, including Aspergillus alliaceus, have been shown to transform chalcones into flavanones through cyclization and can also perform other reactions like hydroxylation. acs.orgnih.gov

Plant cell cultures, such as those from Eucalyptus perriniana, have also demonstrated the capacity for regioselective hydroxylation of flavanone skeletons, offering a potential route for producing specifically substituted flavonoids. nih.gov While a dedicated chemoenzymatic route for this compound is not widely documented, the existing research on related compounds provides a strong proof-of-concept for developing such a process. This could involve using a combination of chemical synthesis to create a precursor and enzymatic steps for final, selective modifications. mdpi.com

Rational Design of this compound Analogs and Derivatives

The structural framework of this compound serves as a template for the rational design of new analogs and derivatives. By systematically modifying its structure, chemists can explore structure-activity relationships and develop new compounds with tailored properties.

Strategies for Structural Modification and Functionalization

Structural modification of the this compound scaffold can be achieved through various functionalization strategies targeting the hydroxyl groups or the aromatic rings. These modifications can alter the compound's solubility, bioavailability, and biological activity.

Key strategies include:

O-Alkylation and O-Acylation: The hydroxyl groups can be converted into ethers (e.g., methoxy (B1213986) groups) or esters. For example, the synthesis of 8,3'-dimethoxy-5,7,4'-trihydroxyflavone involved selective protection and methylation steps. oup.com

Glycosylation: Attaching sugar moieties to the hydroxyl groups can significantly increase water solubility. This can be done chemically or enzymatically. For instance, (2S)-5,7,3',5'-tetrahydroxyflavanone has been glycosylated at the 7-position to form its 7-O-β-D-glucopyranoside. ebi.ac.uk

Prenylation: The introduction of prenyl groups onto the aromatic rings is a common modification in natural flavonoids and can be replicated synthetically. A known related compound is (–)-(2S)-5,7,2'-trihydroxy-5'-(1''',1'''-dimethylallyl)-8-prenylflavanone. ebi.ac.uk

Halogenation: The addition of halogen atoms (F, Cl, Br, I) to the aromatic rings can modulate the electronic properties and lipophilicity of the molecule. A series of halogenated 5,7-dihydroxyflavanone (B1678386) derivatives have been synthesized and evaluated for their antimicrobial activity. nih.gov

Complexation with Metals: Flavonoids can chelate metal ions. Rhenium-tricarbonyl complexes of various flavonoids, including the related flavanone naringenin (B18129) (4',5,7-trihydroxyflavanone), have been synthesized to explore new biological properties. nih.gov

Table 2: Examples of Functionalization Strategies for Flavanone Scaffolds

Modification Strategy Functional Group Added Example Compound Class Potential Effect Reference
Halogenation -Cl, -Br Halogenated 5,7-dihydroxyflavanones Altered lipophilicity and bioactivity nih.gov
Glycosylation -O-Glucose Flavanone-7-O-glucosides Increased water solubility ebi.ac.uk
Prenylation Isoprenoid chains Prenylated flavanones Modified biological interactions ebi.ac.uk
Metal Complexation Rhenium-tricarbonyl Re-flavonoid complexes Novel chemical and biological properties nih.gov

Synthesis of Biflavanones and Other Oligomeric Forms

The synthesis of biflavanones and other oligomeric forms derived from flavanone monomers like this compound represents a significant area of research. These complex molecules, composed of two or more flavonoid units, exhibit diverse and often enhanced biological activities compared to their monomeric counterparts. researchgate.net However, their low natural abundance and the challenges associated with their synthesis have historically limited extensive investigation. nih.gov

Several synthetic strategies have been developed to construct these intricate structures. These methods can be broadly categorized and include:

Ullmann Coupling: This classic method involves the reaction of halogenated flavones in the presence of copper. It has been traditionally used for creating symmetrical biflavonoids. researchgate.net

Metal-Catalyzed Cross-Coupling: Modern variations of coupling reactions, often employing catalysts like palladium, offer more control and versatility in synthesizing both symmetrical and unsymmetrical biflavonoids. researchgate.net

Oxidative Coupling: This approach mimics biosynthetic pathways and involves the direct coupling of flavone units through an oxidative process. Recent advancements have demonstrated the use of oxygen as a mediator in alkaline water, providing a greener and catalyst-free method for synthesizing biflavones and even triflavones. nih.gov This method relies on the deprotonation of hydroxyl groups in an alkaline solution, followed by single electron transfer to oxygen, leading to the formation of a radical anion that couples with another flavonoid molecule. nih.gov

Photochemical Synthesis: Irradiation of flavones in the presence of electron-donating amines can lead to the formation of biflavanones. acs.org

The structural diversity of biflavonoids is vast, arising from the different possible linkage points between the flavonoid units and the various functional groups present on the scaffold. researchgate.net

Research Findings in Biflavonoid Synthesis

Recent studies have highlighted innovative and efficient methods for biflavonoid synthesis. For instance, a "food grade" radical-nucleophile coupling reaction has been developed for synthesizing a library of rare biflavonoids under mild conditions, specifically in weakly alkaline water at room temperature. nih.gov This method has been successfully used to create 28 different hetero-coupled biflavones from eleven monomeric flavones. nih.gov The structures of these synthesized dimers were confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). nih.gov

Another significant advancement is the oxygen-mediated oxidative coupling of flavones in alkaline water. nih.gov This catalyst-free method has been employed to synthesize 31 biflavones and 11 triflavones. nih.gov The reaction mechanism involves the formation of a radical anion under oxygen-limiting conditions, which then couples with a dianion of the flavonoid. nih.gov

These synthetic endeavors are crucial for overcoming the limited natural availability of biflavonoids, thereby enabling broader research into their potential applications. nih.gov

Interactive Data Table: Examples of Synthesized Biflavonoids and their Monomeric Precursors

Monomer Used in SynthesisType of Biflavonoid SynthesizedSynthetic MethodReference
LuteolinLuteolin-flavone biflavonesOxygen-mediated oxidative coupling nih.gov
B-catecholic flavones and apigenin (B1666066)B-catecholic flavone-apigenin biflavonesOxygen-mediated oxidative coupling nih.gov
3',4'-dihydroxyflavone, 5,3',4'-trihydroxyflavone, etc.Heterocoupled biflavonesRadical-nucleophile coupling nih.gov
Flavone2,2'-BiflavanonesPhotochemical synthesis acs.org

It is important to note that while these methods provide general strategies, the specific synthesis of a biflavanone derived from this compound would require tailored reaction conditions and purification protocols. The formation of oligomeric forms can also occur through radical-induced reactions, where semiquinone radicals undergo radical-radical reactions to generate dimers and polymers. pan.olsztyn.pl

Stereochemical Aspects of 5,7,2 Trihydroxyflavanone

Chirality of the Flavanone (B1672756) Structure at C-2

Flavanones, a class of flavonoids, are characterized by a three-ring structure (C6-C3-C6). The central heterocyclic C-ring contains a stereogenic center at the C-2 position, which gives rise to chirality in these molecules. uva.esrsc.org This means that flavanones, including 5,7,2'-Trihydroxyflavanone, can exist as a pair of enantiomers, which are non-superimposable mirror images of each other, designated as (2S) and (2R). rsc.org In nature, the (2S) configuration is typically the predominant form. uva.es The specific three-dimensional arrangement of the substituents around the C-2 chiral center dictates the absolute configuration of the flavanone and significantly influences its biological activity. rsc.org

Chiral Separation Techniques for this compound Enantiomers

The separation of the enantiomers of this compound is crucial for studying their individual properties. High-performance liquid chromatography (HPLC) is a powerful technique widely employed for this purpose, utilizing chiral stationary phases (CSPs) to achieve enantioselective resolution. researchgate.netingentaconnect.comresearchgate.net

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for the chiral separation of flavanones. ingentaconnect.comresearchgate.netphenomenex.com A prominent example is the cellulose tris(3,5-dimethylphenyl carbamate)-based stationary phase, which has been successfully used for the enantioselective separation of this compound. researchgate.netcitedrive.comx-mol.com The chiral recognition mechanism of these CSPs involves various interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities formed by the polysaccharide derivatives. humanjournals.com The selection of the appropriate CSP is critical, as different phases exhibit varying selectivities for different flavanones. ingentaconnect.com

A study on the enantioselective capability of a cellulose tris(3,5-dimethylphenyl carbamate)-based stationary phase towards this compound demonstrated the effectiveness of this CSP. citedrive.com In this research, the mobile phase consisted of n-hexane and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA). researchgate.netcitedrive.comx-mol.com The results indicated that the 2'-hydroxy group on the B-ring plays a significant role in the enantioselective recognition on this particular stationary phase. researchgate.netcitedrive.com

Achieving optimal separation of this compound enantiomers requires careful optimization of several chromatographic parameters. These include the composition of the mobile phase, column temperature, and flow rate. researchgate.netmdpi.comlibretexts.org

The composition of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol (B145695), significantly affects retention times and resolution. researchgate.netresearchgate.net For this compound, a mobile phase of 10% isopropanol doped with 0.1% (v/v) TFA in n-hexane has been shown to be effective. researchgate.netcitedrive.com The concentration of the alcohol modifier is a key factor; increasing its percentage generally decreases retention time but may also reduce resolution. researchgate.net

Column temperature is another critical parameter. Studies have shown that for this compound on a cellulose tris(3,5-dimethylphenyl carbamate)-based CSP, the enantiomeric resolution factor (Rs) is influenced by temperature. researchgate.netresearchgate.net The separation was found to be most effective at a column temperature of 30°C, providing a good resolution value without an excessively low selectivity factor. researchgate.net

The table below summarizes the effect of mobile phase composition on the enantiomeric resolution of this compound at 30°C.

Table 1: Effect of Mobile Phase Composition on Enantiomeric Resolution of this compound at 30°C

% Isopropanol (v/v) in n-hexane with 0.1% TFA Retention Factor (k'1) Retention Factor (k'2) Selectivity Factor (α) Resolution (Rs)
10 4.88 5.54 1.13 1.80
15 2.59 2.87 1.11 1.50
20 1.69 1.84 1.09 1.20
25 1.21 1.30 1.07 0.90
30 0.91 0.97 1.06 0.60

Data adapted from a study on the enantioselective capability of a cellulose tris(3,5-dimethylphenyl carbamate)-based stationary phase. researchgate.net

Determination of Absolute Configuration of this compound Enantiomers

Once the enantiomers are separated, determining their absolute configuration (i.e., whether they are the R or S enantiomer) is a crucial step. This is often achieved through a combination of spectroscopic methods and theoretical calculations.

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like flavanones. researchgate.netnih.govlibretexts.org This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, can be related to the stereochemistry of the molecule. hebmu.edu.cn

For this compound, the absolute configuration of the separated enantiomers has been determined using CD spectroscopy. researchgate.net The enantiomer with the (2S) configuration was identified as the first to elute under the optimized HPLC conditions. researchgate.netcitedrive.com This elution order was noted to be in contrast to that of 5,7,4'-trihydroxyflavanone and 5,7-dihydroxyflavanone (B1678386), suggesting that the position of the hydroxyl group on the B-ring influences the interaction with the chiral stationary phase. researchgate.netcitedrive.com

In conjunction with experimental spectroscopic data, theoretical calculations play a vital role in the unambiguous assignment of absolute configuration. nih.govfrontiersin.org Time-dependent density functional theory (TDDFT) is a computational method used to calculate the theoretical electronic circular dichroism (ECD) spectra of chiral molecules. nih.govresearchgate.net

The process involves first performing a conformational analysis to identify the most stable conformers of the molecule in solution. nih.gov Then, the ECD spectra for these conformers are calculated using TDDFT. By comparing the calculated ECD spectrum with the experimentally measured one, the absolute configuration can be confidently assigned. nih.govnih.gov This approach has been successfully applied to various flavonoids, providing a reliable method for stereochemical elucidation. nih.govfrontiersin.org For complex molecules, this computational approach can quantify the contributions of individual conformers and the interactions between different chromophores, making it an indispensable tool for determining the absolute configuration. nih.gov

Enantioselective Impact of the 2'-Hydroxyl Group on Flavanone Interactions

The hydroxyl group at the 2'-position on the B-ring of this compound has a profound and distinct impact on its stereochemical interactions. This influence is particularly evident during chiral separation processes, where the enantiomers are distinguished based on their differential interactions with a chiral selector. eijppr.comnih.gov

Research utilizing high-performance liquid chromatography (HPLC) with a cellulose tris(3,5-dimethylphenyl carbamate)-based chiral stationary phase (CSP) has provided detailed insights into this phenomenon. researchgate.netx-mol.com Studies show that the 2'-OH substitution on the phenyl moiety can induce or modify the strength of both intermolecular and intramolecular interactions between the flavanone enantiomers and the chiral selector. x-mol.comresearchgate.net This results in unique enantioselective behavior compared to flavanones lacking this feature.

A key finding is that the presence of the 2'-hydroxyl group can advance the enantioselectivity of flavanones on this type of CSP. x-mol.com This is demonstrated by a notable reversal in the elution order of the enantiomers of this compound when compared to analogues like 5,7,4'-trihydroxyflavanone (naringenin) and 5,7-dihydroxyflavanone (chrysin). x-mol.comresearchgate.net In the case of this compound, the (2S)-enantiomer is the first to be eluted. x-mol.com This contrasts with the elution order for other flavanones where the (2R)-enantiomer typically elutes first under similar conditions.

This altered interaction is attributed to the specific conformation of the molecule. The C-ring of the flavanone adopts a half-chair conformation, where the 2-aryl group is predominantly in an equatorial position. researchgate.net The 2'-OH group is thought to influence how this structure docks with the chiral stationary phase, thereby altering the stability of the transient diastereomeric complexes formed during separation. eijppr.com

The table below summarizes the comparative chiral separation behavior, highlighting the unique influence of the 2'-hydroxyl group.

CompoundKey SubstituentsElution Order on Cellulose-based CSPEnantiomeric Resolution (Rs)Reference
This compound 5-OH, 7-OH, 2'-OH (2S) then (2R)Good resolution achieved x-mol.com
5,7,4'-Trihydroxyflavanone (Naringenin) 5-OH, 7-OH, 4'-OHOpposite to 5,7,2'-THFVaries with conditions x-mol.com
5,7-Dihydroxyflavanone (Chrysin) 5-OH, 7-OHOpposite to 5,7,2'-THFVaries with conditions x-mol.com

This interactive table allows for sorting and filtering of the data presented.

Circular dichroism (CD) spectra confirm the enantiomeric nature of the separated compounds, with the (2S) and (2R) enantiomers of this compound showing mirror-image spectra. researchgate.net Specifically, the (2S)-enantiomer exhibits a positive Cotton effect around 330 nm and a negative Cotton effect between 286-296 nm, with the (2R)-enantiomer showing the reverse. researchgate.net These distinct stereochemical properties underscore the critical role of the 2'-hydroxyl group in mediating enantioselective interactions.

Mechanistic Investigations of the Biological Activities of 5,7,2 Trihydroxyflavanone

Antioxidant Mechanisms and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous disease processes. nih.gov Flavonoids like 5,7,2'-Trihydroxyflavanone are recognized for their potential to mitigate oxidative stress through several key mechanisms. ontosight.ai

A primary mechanism of the antioxidant activity of this compound is its ability to directly scavenge free radicals. This capability is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. univ.kiev.uamyfoodresearch.com In this assay, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the change in color of the DPPH solution from purple to yellow. univ.kiev.ua

The structure of flavonoids, particularly the number and position of hydroxyl (-OH) groups, significantly influences their radical scavenging efficiency. researchgate.net Studies on related flavanones have demonstrated that the presence of hydroxyl groups on the B-ring enhances antioxidant activity. researchgate.net For instance, research comparing 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone showed that the latter, with an additional hydroxyl group, possessed stronger free radical scavenging activity. researchgate.net The scavenging activity is also dependent on the concentration of the compound. researchgate.net

The general mechanism involves the flavonoid donating a hydrogen atom from one of its hydroxyl groups to the free radical, thereby neutralizing it and forming a more stable flavonoid radical. nih.gov This process can occur through mechanisms such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). nih.gov

Table 1: DPPH Radical Scavenging Activity of Related Flavanones

CompoundConcentrationPercent Inhibition (%)SC50 (µg/mL)
4',5,7-Trihydroxyflavanone15.63 µg/mL31.85%Not specified
3',4',5,7-Tetrahydroxyflavanone15.63 µg/mL83.11%8.57
Vitamin C (Positive Control)15.63 µg/mL80.19%Not specified
This table is based on data from a study on the antioxidant activity of synthesized flavanones and is intended to be illustrative of the structure-activity relationship. researchgate.net

Lipid peroxidation is a detrimental process initiated by free radicals, leading to the oxidative degradation of lipids in cell membranes and the formation of harmful byproducts like malondialdehyde (MDA). This process can compromise cell integrity and function. Some flavonoids have been shown to protect against lipid peroxidation. For example, diosmin, a 3',5,7-trihydroxy-4'-methoxy flavone (B191248) rutinoside, has been demonstrated to protect isolated human low-density lipoproteins (LDL) from oxidation. nih.gov This protective effect, indicated by a reduction in MDA values, suggests an ability to inhibit lipid peroxidation. nih.gov Although direct studies on this compound are limited, the known antioxidant properties of flavonoids suggest a potential role in mitigating lipid peroxidation. nih.gov

In addition to direct radical scavenging, flavonoids can also exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzyme systems, including superoxide (B77818) dismutase (SOD) and catalase (CAT), are the body's primary defense against oxidative stress. nih.gov Studies on other flavonoids have shown that they can influence these enzymatic pathways. For instance, in yeast cells, the depletion of glutathione (B108866), a key endogenous antioxidant, led to an increased activity of SOD and CAT, suggesting a compensatory response to oxidative stress. nih.gov Furthermore, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone was found to regulate the ratio of reduced glutathione to oxidized glutathione (GSH/GSSG) in PC12 cells, a sensitive marker of oxidative stress. nih.gov This indicates that flavonoids can help maintain cellular redox balance by influencing the components of the endogenous antioxidant defense system.

Anti-inflammatory Pathways Modulated by this compound

Inflammation is a complex biological response to harmful stimuli. While crucial for healing, chronic inflammation contributes to the pathogenesis of many diseases. Flavonoids, including this compound, have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. ontosight.ai

A key aspect of the anti-inflammatory action of flavonoids is their ability to inhibit the production of pro-inflammatory mediators. This is often achieved by targeting the enzymes responsible for their synthesis, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.govgoogle.comgoogle.com For example, 6,7,4'-trihydroxyisoflavan (B1206566) was found to be a potent and selective inhibitor of 5-lipoxygenase (5-LOX), with a 50% inhibitory concentration (IC50) of 1.6 microM for human and porcine 5-LOX. nih.gov This was significantly more potent than its inhibition of 12-lipoxygenase and cyclooxygenase. nih.gov Similarly, studies on other flavones, such as 6,3´,4´- and 7,3´,4´-trihydroxyflavone, have demonstrated their ability to suppress nitric oxide (NO) production, a key inflammatory mediator, in a dose-dependent manner. nih.gov

The anti-inflammatory effects of this compound are also mediated through the regulation of complex intracellular signaling cascades that control the expression of inflammatory genes. Key pathways involved include:

NF-κB (Nuclear Factor-kappa B): This transcription factor plays a central role in regulating the immune response and inflammation. Some flavonoids exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

MAPK (Mitogen-Activated Protein Kinase): The MAPK signaling pathways are crucial in converting extracellular stimuli into a wide range of cellular responses, including inflammation. nih.gov The regulation of these pathways by phosphatases is a key control mechanism. nih.gov

PI3K/Akt/mTOR (Phosphatidylinositol-3-kinase/Protein Kinase B/mammalian Target of Rapamycin): This pathway is a vital signaling network that governs cell growth, survival, and proliferation. nih.gov Dysregulation of the PI3K/Akt/mTOR pathway is implicated in various immune-mediated inflammatory conditions. nih.gov Natural compounds like the flavanone (B1672756) naringenin (B18129) are known to modulate this pathway. nih.gov

Research on related flavonoids has provided insights into these mechanisms. For example, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone was shown to inhibit the activation of AP-1 (activator protein-1), another important transcription factor involved in inflammation. nih.gov Furthermore, 7,3´,4´-trihydroxyflavone has been shown to exert its anti-inflammatory activities through the IL-17, TNF, and JAK-STAT signaling pathways. nih.gov

Table 2: Modulation of Inflammatory Pathways by Related Flavonoids

CompoundPathway/TargetEffect
6,7,4'-Trihydroxyisoflavan5-LipoxygenaseInhibition (IC50 = 1.6 µM)
6,3´,4´-TrihydroxyflavoneNitric Oxide (NO) ProductionInhibition (IC50 = 22.1 µM on 2D macrophages)
7,3´,4´-TrihydroxyflavoneNitric Oxide (NO) ProductionInhibition (IC50 = 26.7 µM on 2D macrophages)
7,3´,4´-TrihydroxyflavoneIL-17, TNF, JAK-STAT signalingModulation
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneAP-1 ActivationInhibition
This table summarizes findings from various studies on flavonoid compounds and is intended for illustrative purposes. nih.govnih.govnih.gov

Anticancer Potential and Cellular Mechanisms

This compound, a flavonoid compound, has demonstrated notable anticancer properties through its influence on critical cellular processes. ontosight.ai Its mechanisms of action involve the modulation of key signaling pathways, inhibition of cellular proliferation, and the induction of programmed cell death.

Effects on Cell Signaling Pathways

One of the primary ways this compound exerts its anticancer effects is by targeting pivotal cell signaling pathways that are often dysregulated in cancer. Flavonoids, as a class of compounds, are known to interact with various biological pathways that control cell signaling, proliferation, and survival. ontosight.ai

A key pathway implicated in cancer progression and resistance is the PI3K/Akt signaling cascade. nih.gov Aberrant activation of this pathway is a hallmark of cancer aggressiveness and drug resistance. nih.gov Flavonoids have shown the capacity to target cancer resistance by modulating the PI3K/Akt pathway. nih.gov For instance, the related flavonoid 5,7-dihydroxyflavone has been shown to reduce the phosphorylation levels of Akt, thereby weakening anti-apoptotic signals. nih.govnih.gov This suggests a potential mechanism by which this compound could also interfere with cancer cell survival. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers. nih.govresearchgate.net Flavonoids like myricetin (B1677590) and apigenin (B1666066) have been reported to inhibit this pathway, leading to anticancer effects. nih.gov

Modulation of Cellular Proliferation and Survival

By interfering with essential signaling cascades, this compound can effectively modulate cellular proliferation and survival in cancer cells. Flavonoids can inhibit the growth of many cancers. nih.gov For example, 3,5,7-trihydroxyflavone has been shown to restrict the proliferation of prostate cancer cells. nih.gov Similarly, kaempferol, another flavonoid, prevents the proliferation of breast cancer cells. nih.gov The anticancer effects of flavonoids are often linked to their ability to induce cell cycle arrest and inhibit the accumulation of reactive oxygen species (ROS). nih.gov

Induction of Apoptosis and Autophagy

A crucial aspect of the anticancer activity of this compound is its ability to induce programmed cell death, primarily through apoptosis and potentially autophagy. Apoptosis is a natural process of cell suicide that is often evaded by cancer cells.

Flavonoids can trigger cancer cell death through several mechanisms, including the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov The Bcl-2 family of proteins plays a critical role in regulating apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. nih.govnih.govwikipedia.org 5,7-Dihydroxyflavone has been found to up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic proteins facilitates the induction of apoptosis. For instance, 7,8-Dihydroxyflavone has been shown to induce apoptosis by upregulating caspase-3 and decreasing Bcl-2 protein levels in human hepatocarcinoma cells. semanticscholar.org

Furthermore, some flavonoids can induce autophagy, a cellular process of self-digestion that can either promote cell survival or lead to cell death depending on the context. mdpi.com In some cancer cells, inhibiting autophagy can enhance the effectiveness of anticancer drugs. mdpi.com

Anticancer Mechanisms of Trihydroxyflavanones

MechanismEffectInvolved Proteins/PathwaysReference
Cell Signaling Inhibition of pro-survival pathwaysPI3K/Akt/mTOR nih.govnih.govnih.govnih.gov
Cell Proliferation Inhibition of cancer cell growthCell cycle regulators nih.govnih.gov
Apoptosis Induction of programmed cell deathBcl-2 family (Bax, Bcl-2), Caspases nih.govnih.govnih.govsemanticscholar.orgresearchgate.net

Neuroprotective Effects and Associated Mechanisms

Beyond its anticancer potential, this compound and related flavonoids exhibit promising neuroprotective properties. These compounds can protect neurons from damage and improve cognitive function through various mechanisms.

Influence on Mitochondrial Dynamics and Function

Mitochondria, the powerhouses of the cell, play a crucial role in neuronal health and survival. Mitochondrial dysfunction is a key factor in the pathogenesis of neurodegenerative diseases. Some environmental toxins can induce neurotoxicity by disrupting mitochondrial dynamics, leading to structural and functional damage. nih.gov Flavonoids have demonstrated the ability to protect neurons by preserving mitochondrial function. They can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that can damage mitochondria and other cellular components.

Amelioration of Recognition Memory Impairment

Studies on related flavonoid compounds have shown their potential to improve cognitive functions, including recognition memory. For instance, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a similar natural product, has been shown to improve the behavioral performance of mice in a Morris water maze test, a task used to assess spatial learning and memory. nih.gov This compound was also found to upregulate the level of brain-derived neurotrophic factor (BDNF), a protein that is essential for neuronal survival, growth, and synaptic plasticity. nih.gov Furthermore, it increased the phosphorylation of cAMP-response element-binding protein (CREB), a transcription factor crucial for long-term memory formation. nih.gov These findings suggest that this compound may also exert its neuroprotective effects by modulating signaling pathways that are vital for learning and memory.

Neuroprotective Mechanisms of Trihydroxyflavanones

MechanismEffectInvolved Proteins/PathwaysReference
Mitochondrial Protection Preservation of mitochondrial integrity and functionAntioxidant pathways nih.gov
Cognitive Enhancement Improvement of learning and memoryBDNF, CREB nih.gov

Antimicrobial Properties and Underlying Mechanisms

This compound has demonstrated noteworthy bacteriostatic activity, particularly against the Gram-positive bacterium Staphylococcus aureus. Research indicates that this flavanone inhibits the growth of S. aureus, a common cause of skin and systemic infections. semanticscholar.org The biological activity of flavonoids, including their antimicrobial effects, is contingent on their chemical structure. nih.gov While the precise mechanisms are multifaceted, it is understood that flavonoids can disrupt microbial processes. For instance, some flavonoids can alter the fluidity of bacterial membranes in both hydrophilic and hydrophobic regions, while others may interfere with the synthesis of nucleic acids like DNA and RNA. nih.gov Another proposed mechanism involves the inhibition of key bacterial enzymes, such as DNA topoisomerase. nih.gov

Interactive Data Table: Bacteriostatic Activity of Flavonoids against Staphylococcus aureus

CompoundStrainActivity
This compoundStaphylococcus aureusBacteriostatic
7,8-DihydroxyflavoneStaphylococcus aureus USA300Attenuates virulence by inhibiting alpha-hemolysin (B1172582) nih.gov
4′,5,7-trihydroxy-3′-prenylflavanoneStaphylococcus aureusAntibacterial researchgate.net

The position and number of hydroxyl (-OH) groups on the flavonoid skeleton are paramount in determining the antimicrobial potency of these compounds. scielo.brnih.gov The introduction of hydroxyl groups generally enhances bioactivity. scielo.br Specifically, in the context of flavanones, the substitution pattern on the B-ring significantly influences their antibacterial efficacy. nih.gov

For this compound, the hydroxyl group at the 2'-position on the B-ring is of particular interest. This specific substitution appears to influence the molecule's interactions and conformation, which can, in turn, affect its biological activity. researchgate.net Studies comparing various hydroxylated flavonoids have consistently shown that both the number and the precise location of these functional groups are critical factors in their bacteriostatic action. scielo.brnih.gov For example, a comparative study of different flavanones revealed a clear structure-activity relationship, where the degree of hydroxylation correlated with the inhibitory effect on S. aureus. scielo.br

Investigation of Other Potential Biological Activities (e.g., Cardioprotective, Immunomodulatory)

Beyond its antimicrobial effects, this compound and related flavonoids are being explored for a variety of other potential health benefits, including cardioprotective and immunomodulatory activities. ontosight.ai

Cardioprotective Effects: Flavonoids, as a class, are recognized for their potential to protect the cardiovascular system. ontosight.ai This is often attributed to their antioxidant properties, which can help mitigate cellular damage caused by oxidative stress, a key contributor to cardiovascular disease. ontosight.ai While direct studies on the cardioprotective effects of this compound are emerging, the general properties of flavonoids suggest it may have a beneficial role.

Immunomodulatory Effects: The immune system's intricate balance can be influenced by flavonoids. These compounds have been shown to modulate inflammatory responses. nih.govresearchgate.net For example, certain flavonoids can inhibit the production of pro-inflammatory mediators. nih.gov This immunomodulatory action is often linked to their ability to interfere with key signaling pathways involved in inflammation, such as the NF-κB pathway. researchgate.netnih.gov The anti-inflammatory properties of flavonoids make them promising candidates for further investigation in the context of inflammatory and autoimmune diseases. ontosight.airesearchgate.net

Interactive Data Table: Investigated Biological Activities of Related Flavonoids

Compound/ClassActivityInvestigated Effect
FlavonoidsCardioprotectivePotential prevention and treatment of cardiovascular disease. ontosight.ai
FlavonoidsImmunomodulatoryInteraction with immune cells and modulation of inflammatory responses. researchgate.net
5,6,7-TrimethoxyflavoneAnti-inflammatorySuppresses pro-inflammatory mediators in macrophages. nih.gov
Chrysin (5,7-dihydroxyflavone)ImmunomodulatoryInhibition of NF-κB activation in macrophages. researchgate.net

Structure Activity Relationship Sar Studies of 5,7,2 Trihydroxyflavanone and Its Analogs

Role of Hydroxyl Group Positions and Number on Biological Activities (e.g., Antioxidant, Bacteriostatic)

The number and placement of hydroxyl (-OH) groups on the flavanone (B1672756) rings are primary determinants of its biological efficacy, particularly its antioxidant and bacteriostatic properties.

Antioxidant Activity: The antioxidant capacity of flavonoids is largely dependent on their ability to donate a hydrogen atom from a hydroxyl group to a free radical. The stability of the resulting flavonoid radical is a key factor.

Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups enhances antioxidant activity. For instance, trihydroxyflavones tend to be more potent antioxidants than dihydroxyflavones, which in turn are more active than monohydroxylated or unsubstituted flavones. mdpi.comresearchgate.net A study comparing 4',5,7-trihydroxyflavanone with 3',4',5,7-tetrahydroxyflavanone found the latter to be a significantly stronger free radical scavenger, attributing this to the increased number of hydroxyl groups. researchgate.net

Position of Hydroxyl Groups: The position of the -OH groups is critical. Hydroxyl groups on the B-ring are considered particularly important for high antioxidant activity. researchgate.netmdpi.com The presence of an ortho-dihydroxy (catechol) structure in the B-ring, such as at the 3' and 4' positions, confers greater stability to the flavonoid radical through electron delocalization, thereby enhancing antioxidant effects. mdpi.comresearchgate.netacs.org In contrast, hydroxyl groups on the A-ring, such as at positions 5 and 7, are generally considered to have a more moderate effect on antioxidant capacity compared to B-ring hydroxylation. researchgate.net The 5-OH group can form an intramolecular hydrogen bond with the C4-keto group, which can influence the molecule's electronic properties and antioxidant potential. mdpi.com

Bacteriostatic Activity: The relationship between hydroxylation and bacteriostatic or antibacterial activity is complex and can depend on the specific bacterial strain.

Enhancement of Activity: The introduction of hydroxyl groups generally increases the bacteriostatic activity of flavanones compared to the unsubstituted flavanone core. scielo.br For example, the minimum inhibitory concentration (MIC) of 5,7,4'-trihydroxyflavanone (naringenin) against Staphylococcus aureus is lower than that of 7-hydroxyflavanone, which is in turn more active than the inactive parent flavanone. scielo.br Hydroxylation at the C5 and C7 positions of the A-ring and on the B-ring has been shown to enhance antibacterial action. mdpi.comnih.gov The C5 hydroxyl group, in particular, is thought to increase activity by forming a hydrogen bond with the C4 carbonyl, leading to greater electron delocalization within the molecule. mdpi.comnih.gov

Influence of Hydroxyl Number and Position: While hydroxylation is important, the optimal pattern is debated and appears to be context-dependent. One study found that for flavanones, having two hydroxyl groups on the A-ring (at C5 and C7) and no substituents on the B-ring resulted in the highest activity against both Gram-positive and Gram-negative bacteria, as seen with pinocembrin. mdpi.com Conversely, another study reported that for flavanones, antibacterial activity against Gram-positive bacteria weakened as the number of hydroxyl groups increased. mdpi.com

**Table 1: Effect of Hydroxylation on Bacteriostatic Activity of Flavanones against *Staphylococcus aureus***

Compound Structure MIC (µg/mL) Reference
Flavanone Unsubstituted Inactive scielo.br
7-Hydroxyflavanone 7-OH 197.6 scielo.br
5,7,4'-Trihydroxyflavanone (Naringenin) 5,7,4'-tri-OH 120 scielo.br

Impact of 2'-Hydroxyl Substitution on Flavanone Properties and Bioactivities

The substitution of a hydroxyl group at the 2'-position of the B-ring, as seen in 5,7,2'-trihydroxyflavanone, has a distinct impact on the molecule's properties. This substitution is less common in nature than 3'- or 4'-hydroxylation, but it significantly influences the flavanone's conformation and potential biological interactions.

The presence of a 2'-OH group allows for the formation of an intramolecular hydrogen bond with the heterocyclic oxygen atom of the C-ring. This interaction can affect the planarity and rotational freedom of the B-ring, which in turn can alter the molecule's ability to bind to enzyme active sites or other biological targets.

From an antioxidant perspective, a study of various trihydroxyflavones found that a derivative with hydroxyl groups at positions 2', 5, and 7 possessed notable antioxidant activity. mdpi.com Another study highlighted that a trihydroxyflavone with -OH groups at the 2', 3', and 4' positions in the B-ring demonstrated the most potent free radical scavenging ability, suggesting the 2'-position contributes positively to this effect. mdpi.com The specific compound this compound itself has been a subject of interest in pharmacological research, indicating its recognized biological potential. grafiati.com In alkaline conditions, 2'-hydroxyflavanone, like other flavanones, can undergo ring-opening to form the corresponding chalcone (B49325), a structural transformation that alters its chemical and biological profile. mdpi.com

Influence of Substitutions on Rings A and B on Pharmacological Profiles

Substitutions on both the A and B rings are fundamental to the pharmacological profile of flavanones.

Ring A Substitutions: The 5,7-dihydroxy substitution pattern on ring A is a common feature in many biologically active flavonoids. nih.gov This arrangement is considered important for anti-inflammatory and antibacterial activities. nih.govbiomolther.org The 5-OH group's ability to chelate metal ions and form a hydrogen bond with the 4-keto group is a key structural feature. mdpi.com The 7-OH group is also crucial for certain activities, including superoxide (B77818) radical scavenging. nih.gov Adding other substituents, such as a lipophilic geranyl group at the C6 position, has been shown to increase antibacterial activity by enhancing the compound's ability to cross bacterial cell membranes. mdpi.comnih.gov In contrast, methylation of the hydroxyl groups on the A-ring often reduces biological activity. mdpi.comsemanticscholar.org

Ring B Substitutions: The substitution pattern of the B-ring is a major determinant of a flavonoid's antioxidant and enzyme-inhibiting properties. As mentioned, a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety in the B-ring is a strong predictor of high antioxidant activity. researchgate.netnih.gov The 4'-hydroxyl group is frequently cited as a key feature for both antioxidant and antibacterial effects. mdpi.comnih.gov However, some studies on antibacterial action suggest that an unsubstituted B-ring can be favorable, especially when combined with 5,7-dihydroxylation on the A-ring. mdpi.com This indicates that the ideal B-ring substitution pattern can vary depending on the specific pharmacological target.

Comparative SAR Analysis with Related Flavanones and Flavones

Comparing the activity of this compound with related compounds provides valuable insights into its unique structural contributions.

Flavanones vs. Flavones: A primary difference between flavanones and flavones is the saturation of the C2-C3 bond in the C-ring of flavanones. Flavones possess a C2=C3 double bond, which creates a more planar and conjugated system. This structural feature is often associated with enhanced biological activity.

Antioxidant Activity: The C2=C3 double bond extends the conjugation of the B-ring to the 4-keto group, which can increase the stability of the flavonoid radical, leading to greater antioxidant capacity in flavones compared to their corresponding flavanones. researchgate.netmdpi.comikm.org.my

Bacteriostatic Activity: Flavones are often found to be more potent antibacterial agents than flavanones. mdpi.com For example, 5,7-dihydroxyflavone (chrysin) shows a lower MIC against S. aureus than 5,7,4'-trihydroxyflavanone (naringenin), suggesting the C2=C3 double bond is essential for stronger inhibition of bacterial growth. scielo.br

Comparison with Other Hydroxylated Flavanones: The specific positioning of the third hydroxyl group significantly alters activity.

2'-OH vs. 4'-OH: In a comparative study against S. aureus, 5,7,4'-trihydroxyflavanone (naringenin) showed an MIC of 120 µg/ml. scielo.br While direct comparative data for this compound under identical conditions is scarce, the different positioning of the B-ring hydroxyl group from the 4' to the 2' position would be expected to alter its interaction with bacterial targets.

Dihydroxy vs. Trihydroxy Flavanones: As established, increasing hydroxylation generally enhances activity. Pinocembrin (5,7-dihydroxyflavanone) is a potent antibacterial agent, mdpi.com while the addition of a third hydroxyl group, as in naringenin (B18129) (5,7,4'-trihydroxy) or this compound, modulates this activity. The precise effect depends on the position of that third group and the target organism.

Table 2: Comparative Bacteriostatic and Antioxidant Activities of Related Flavonoids

Compound Class Key Structural Features Biological Activity Finding Reference
5,7-Dihydroxyflavone (Chrysin) Flavone (B191248) 5,7-di-OH, C2=C3 bond MIC vs S. aureus: 105 µg/ml scielo.br
5,7,4'-Trihydroxyflavanone (Naringenin) Flavanone 5,7,4'-tri-OH MIC vs S. aureus: 120 µg/ml scielo.br
2',4',4-Trihydroxychalcone Chalcone Open C-ring MIC vs S. aureus: 29 µg/ml scielo.br
3',4',5,7-Tetrahydroxyflavanone Flavanone 3',4',5,7-tetra-OH Higher antioxidant activity than 4',5,7-trihydroxyflavanone researchgate.net
Pinocembrin Flavanone 5,7-di-OH, Unsubstituted B-ring Highly active antibacterial mdpi.com

Metabolism and Biotransformation of 5,7,2 Trihydroxyflavanone

Metabolic Fate in Biological Systems (e.g., Glucuronidation, Methylation)

The metabolic fate of 5,7,2'-Trihydroxyflavanone in biological systems is anticipated to follow the established pathways for flavonoids, primarily involving Phase II metabolism. These reactions occur predominantly in the liver and intestines.

Glucuronidation: This is a major metabolic pathway for flavonoids. The hydroxyl groups on the flavanone (B1672756) structure serve as primary sites for the attachment of glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). For flavonoids with multiple hydroxyl groups, such as this compound, glucuronidation can occur at one or more of these positions. Studies on similar flavonoids like hesperetin (B1673127) (4'-methoxy-3',5,7-trihydroxyflavanone) and apigenin (B1666066) (5,7,4'-trihydroxyflavone) show that the 7-hydroxyl group is a common site for glucuronidation. nih.govnih.gov The presence of a hydroxyl group at the 2'-position in this compound presents another potential site for this conjugation. The formation of glucuronides significantly increases the hydrophilicity of the parent compound, aiding in its elimination.

Methylation: Another key metabolic transformation for flavonoids is methylation, where a methyl group is added to a hydroxyl group, a reaction catalyzed by catechol-O-methyltransferase (COMT). This process can alter the biological activity and metabolic stability of the compound. Research on other flavones suggests that methylation of hydroxyl groups can increase their resistance to further metabolism and improve their intestinal absorption. nih.gov The hydroxyl groups at the 5, 7, and 2' positions of this compound are all potential sites for methylation.

Identification and Characterization of Major Metabolites

Direct experimental identification of the major metabolites of this compound is not extensively documented. However, based on the metabolism of related flavonoids, the primary metabolites are expected to be its glucuronide and sulfate (B86663) conjugates, as well as methylated derivatives.

The most likely metabolites would be mono- or di-glucuronides. For instance, This compound 7-glucuronide is a probable major metabolite, given the high susceptibility of the 7-hydroxyl group of flavonoids to glucuronidation. nih.govnih.gov Other potential metabolites could include glucuronides at the 2'- and 5'-positions.

Methylated metabolites could also be formed, such as 5-hydroxy-7-methoxy-2'-(hydroxy)flavanone or other mono- or di-methylated forms. The table below outlines the potential major metabolites of this compound.

Table 1: Potential Metabolites of this compound

Metabolite Name Metabolic Reaction
This compound 7-glucuronide Glucuronidation
This compound 2'-glucuronide Glucuronidation
This compound 5-glucuronide Glucuronidation
5-hydroxy-7-methoxy-2'-hydroxyflavanone Methylation
7-hydroxy-5-methoxy-2'-hydroxyflavanone Methylation

Enzymatic Transformations Involved in this compound Metabolism

The biotransformation of this compound is expected to be carried out by a range of enzymes, primarily from the UGT and SULT families, with potential involvement of CYP enzymes for oxidative metabolism.

UDP-Glucuronosyltransferases (UGTs): These enzymes are crucial for the glucuronidation of flavonoids. Different UGT isoforms exhibit varying substrate specificities and regioselectivity. For instance, studies on hesperetin have shown that UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7, and UGT2B15 are all capable of catalyzing its glucuronidation at different positions. nih.gov It is highly probable that a similar set of UGT isoforms is involved in the metabolism of this compound.

Sulfotransferases (SULTs): Sulfation is another important Phase II metabolic pathway for flavonoids. SULTs catalyze the transfer of a sulfonate group to a hydroxyl group. For hesperetin, SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1C4 have been identified as key enzymes in its sulfation. nih.gov These enzymes likely play a role in the sulfation of this compound as well.

Cytochrome P450 (CYP) Enzymes: While Phase II metabolism is predominant, Phase I reactions catalyzed by CYP enzymes can also occur, particularly hydroxylation and demethylation. nih.gov In the context of this compound, CYP enzymes might be involved in the hydroxylation of the flavanone skeleton, although this is generally a less common pathway for flavanones compared to other flavonoids. Research on other flavonoids has implicated CYP2C9 and CYP2C19 in their hydroxylation. nih.gov

The table below summarizes the key enzymes likely involved in the metabolism of this compound.

Table 2: Enzymes Potentially Involved in this compound Metabolism

Enzyme Family Specific Enzymes (Examples) Metabolic Reaction
UDP-Glucuronosyltransferases (UGTs) UGT1A1, UGT1A9, UGT1A7, UGT1A8 Glucuronidation
Sulfotransferases (SULTs) SULT1A1, SULT1A2, SULT1C4, SULT1A3 Sulfation

Advanced Methodologies for Research on 5,7,2 Trihydroxyflavanone

Advanced Analytical Techniques for Isolation, Purification, and Characterization

The initial step in studying 5,7,2'-Trihydroxyflavanone often involves its isolation from natural sources. The isolation and purification of this and other flavonoids are achieved through various chromatographic techniques. jmp.ir Column chromatography, including methods using Sephadex LH-20, is a common approach. unimi.itresearchgate.net High-Performance Liquid Chromatography (HPLC) is also utilized for purification, ensuring a high degree of sample purity. pan.olsztyn.placs.org

Once isolated, the structural elucidation of this compound is carried out using a suite of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for determining the compound's chemical structure. pan.olsztyn.plresearchgate.net Mass Spectrometry (MS) provides essential information on the molecular weight and elemental composition of the compound. pan.olsztyn.plscielo.org.bo Techniques such as electrospray ionization (ESI)-MS are often coupled with liquid chromatography (LC-MS) for comprehensive analysis. acs.orgrsc.org Further structural confirmation can be obtained through techniques like infrared (IR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy. scielo.org.bo

In Vitro and Ex Vivo Cellular Models for Bioactivity Assessment

To understand the biological effects of this compound, researchers utilize various in vitro and ex vivo cellular models. These models are essential for screening a wide array of potential bioactive candidates and elucidating biochemical mechanisms. cambridge.org

Commonly used cell lines for assessing the anticancer properties of flavonoids include human colorectal adenocarcinoma Caco-2 cells, HeLa cells, and various colon cancer cell lines like HCT 116 and SW620. scielo.brcambridge.orgmdpi.com For investigating anti-inflammatory effects, macrophage cell lines such as RAW 264.7 are frequently employed. nih.govnih.gov The cytotoxicity of the compound is often determined using the MTT assay. nih.gov

Ex vivo studies, which use tissues or cells outside the organism in an artificial environment, provide a bridge between in vitro experiments and in vivo studies. For instance, the genotoxic effects of related flavonoids have been assessed using human oral mucosa cells ex vivo. unesp.brresearchgate.net

Table 1: Examples of Cellular Models in Flavanone (B1672756) Research

Cell Line Model Type Application in Flavanone Research
Caco-2 In Vitro (Human Colorectal Adenocarcinoma) Intestinal absorption and anticancer activity studies. scielo.brcambridge.org
HeLa In Vitro (Human Cervical Cancer) Anticancer activity assessment. scielo.br
RAW 264.7 In Vitro (Murine Macrophage) Evaluation of anti-inflammatory and antioxidant effects. nih.govnih.gov
HCT 116 In Vitro (Human Colon Cancer) Investigation of anticancer mechanisms. mdpi.com

Computational Approaches in Flavanone Research

Computational methods have become indispensable in modern drug discovery and development, offering insights into the mechanisms of action of compounds like this compound.

Molecular Docking for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein receptor). This method is crucial for identifying potential molecular targets of this compound and understanding its interaction at the molecular level. biointerfaceresearch.comnih.gov For instance, molecular docking studies have been used to investigate the binding of flavanones to specific enzymes or receptors, providing insights into their potential therapeutic effects. researchgate.net The results of these studies can help in predicting the biological activity of the compound and guiding further experimental validation.

Network Pharmacology Analysis for Pathway Elucidation

Network pharmacology is a holistic approach that integrates data from multiple sources to construct networks of interactions between drugs, targets, and diseases. wjgnet.com This methodology is particularly useful for understanding the complex mechanisms of action of natural products like flavonoids, which often act on multiple targets. biointerfaceresearch.comwjgnet.com By analyzing these complex networks, researchers can elucidate the signaling pathways through which this compound exerts its biological effects.

High-Throughput Screening for Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. ebi.ac.ukmedchemexpress.com This technology is instrumental in the discovery of new drug candidates from natural product libraries. chemfaces.commedchemexpress.com In the context of this compound research, HTS can be employed to screen for a wide range of activities, such as antioxidant, anti-inflammatory, or anticancer effects, in a time-efficient manner. Structure-based HTS, which relies on the known structure of a target protein, is a powerful approach for identifying potential inhibitors. researchgate.net

Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., Electron Spin Resonance (ESR) Spectroscopy for Free Radical Scavenging)

Advanced spectroscopic techniques are vital for elucidating the detailed mechanisms of action of this compound. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a particularly powerful method for studying the free radical scavenging activity of antioxidants. ru.ac.zanih.gov ESR spectroscopy can directly detect and quantify free radicals, providing conclusive evidence of a compound's ability to neutralize these reactive species. researchgate.netnih.gov This technique has been used to measure the scavenging activity of flavonoids against various radicals, such as the DPPH radical. researchgate.net The ability of a compound to scavenge free radicals is a key aspect of its antioxidant properties. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Apigenin (B1666066)
Baicalein
Chrysin
Eriodictyol
Genistein
Kaempferol
Luteolin
Myricetin (B1677590)
Naringenin (B18129)
Pinocembrin
Quercetin
Wogonin
Acacetin
Biochanin A
Chrysoeriol
Diosmetin
Glycitein
Prunetin
Vitexin
Gallic acid
5-hydroxy-7,8-dimethoxyflavones
nor-wogonin
salvigenin
5,7,2',3'-tetrahydroxyflavone
dihydrooroxylin A
3-benzylideneflavanones
3-benzylidenechroman-4-ones
3-spiro-1-pirazolines
4'-Methoxy-3',5,7-trihydroxy flavanone
3,7,2′-trihydroxy-5-methoxy-flavanone
3,5,7,2′,6′-pentahydroxyflavanone
2-methyl-6-phenylpyran-4-one
skullcapflavone II
5,7,2′,6′-tetrahydroxyflavone
2,3-dihydro-7-hydroxy-2-(2-hydroxyphenyl)-5-methoxy-benzopyran-4-one
5,7,2′-trihydroxy-6′-methoxyflavone
6,3´,4´-trihydroxyflavone
7,3´,4´-trihydroxyflavone
(E)-3,2',4'-trihydroxychalcone
(E)-3,2',4'-trihydroxy-3'-methoxychalcone
(E)-2',4'-dihydroxychalcone
8,3'-diprenyl-5,7,4'-trihydroxy flavanone
β-sitosterol-D glucoside
3'-geranyl-5,7,2',4'-tetrahydroxyisoflavone

Comparative Analysis of 5,7,2 Trihydroxyflavanone with Other Flavonoids

Comparison of Biological Activities and Potencies with Other Trihydroxyflavanones (e.g., Naringenin (B18129) (4',5,7-trihydroxyflavanone), Homoeriodictyol (3'-methoxy-5,7,4'-trihydroxyflavanone))

The positioning of the hydroxyl (-OH) groups on the flavanone (B1672756) skeleton is a critical determinant of biological activity and potency. While 5,7,2'-Trihydroxyflavanone and its isomers like Naringenin and Homoeriodictyol share a trihydroxyflavanone base, their effects can vary significantly.

This compound has been investigated for its potential antitumor, anti-inflammatory, and antioxidant properties. researchgate.net Its chirality is noted to be a critical factor in its biological interactions. researchgate.net

Naringenin (4',5,7-trihydroxyflavanone) is one of the most studied flavanones and is known for a wide array of biological activities. icm.edu.plnih.gov It exhibits antioxidant, anti-inflammatory, anti-ulcer, and immunity-modulating effects. biologydiscussion.com Naringenin has also been shown to have antiproliferative activity against human tumor cell lines and can inhibit enzymes like aromatase. icm.edu.pl However, its antioxidant activity is considered weaker than some other flavonoids due to the lack of a double bond in the C-ring. icm.edu.pl It is a potent antimicrobial inhibitor against Staphylococcus aureus KAS III. nih.gov

Homoeriodictyol (3'-methoxy-5,7,4'-trihydroxyflavanone) is distinguished by a methoxy (B1213986) group at the 3' position. lookchem.comsmolecule.com This structural feature influences its bioactivity. Homoeriodictyol is recognized for its antioxidant, anti-inflammatory, antibacterial, and anticancer properties. smolecule.com Notably, it has demonstrated potential as a bitter-masking agent, a property not prominently associated with the other isomers. biologydiscussion.comsmolecule.com Research also suggests it may have neuroprotective effects, potentially improving memory function in models of Alzheimer's disease. smolecule.com

Comparison of Biological Activities of Trihydroxyflavanones

CompoundReported Biological Activities
This compoundAntitumor, Anti-inflammatory, Antioxidant researchgate.net
NaringeninAntioxidant, Anti-inflammatory, Antimicrobial, Antiproliferative, Aromatase inhibitor, Immunity modulator icm.edu.plbiologydiscussion.comnih.gov
HomoeriodictyolAntioxidant, Anti-inflammatory, Antibacterial, Anticancer, Neuroprotective, Bitter-masking agent biologydiscussion.comsmolecule.com

Structural Similarities and Differences with Related Flavone (B191248) Isomers (e.g., Apigenin (B1666066) (4',5,7-trihydroxyflavone), 5,7,2'-Trihydroxyflavone)

The primary structural difference between flavanones and their flavone isomers lies in the C-ring of the flavonoid backbone. Flavanones, such as this compound, possess a saturated C2-C3 bond, whereas flavones, like Apigenin, feature a double bond between C2 and C3. nih.govebm-journal.org This C2-C3 double bond confers a planar structure to the flavone molecule, which is absent in the more flexible flavanone structure.

This compound vs. 5,7,2'-Trihydroxyflavone : These two compounds are direct isomers. They share the exact same hydroxylation pattern (hydroxyl groups at carbons 5, 7, and 2') but differ in the saturation of the C2-C3 bond. The flavanone has a single bond, while the flavone has a double bond.

This compound vs. Apigenin (4',5,7-trihydroxyflavone) : These compounds differ in two key aspects. First, this compound is a flavanone (C2-C3 single bond), while Apigenin is a flavone (C2-C3 double bond). nih.gov Second, the position of the single hydroxyl group on the B-ring is different: it is at the 2'-position for this compound and at the 4'-position for Apigenin. nih.gov

Structural Comparison of Flavanones and Flavones

CompoundCore StructureC2-C3 BondB-Ring Hydroxylation
This compoundFlavanoneSingle2'-OH
5,7,2'-TrihydroxyflavoneFlavoneDouble2'-OH scispace.com
ApigeninFlavoneDouble4'-OH nih.gov
NaringeninFlavanoneSingle4'-OH icm.edu.pl

Divergence in Mechanisms of Action Among Structurally Related Compounds

The structural variations between these flavonoids directly lead to different mechanisms of action.

The presence or absence of the C2-C3 double bond is a major point of divergence. For instance, in the context of inhibiting 17β-hydroxysteroid oxidoreductase, the flavone Apigenin is a more effective inhibitor in cultured cells than its flavanone counterpart, Naringenin. ebm-journal.org This suggests that the planar structure conferred by the double bond is advantageous for this specific enzyme interaction. ebm-journal.org

The hydroxylation pattern also dictates the mechanism. The antioxidant activity of flavonoids is heavily dependent on the position of the hydroxyl groups. A study comparing four 4',5,7-trihydroxyflavonoids (including Apigenin and Naringenin) found that while the structural type can affect the ability and speed of antioxidant reactions, the fundamental mechanism of hydrogen abstraction from the C4'-OH group followed by radical linking remains similar for flavones, isoflavones, and flavanones with this pattern. rsc.org However, for this compound, the 2'-OH group would lead to a different antioxidant mechanism and potentially different reaction products compared to the 4'-OH found in Naringenin and Apigenin.

Furthermore, studies on other trihydroxyflavones have shown that simply moving a hydroxyl group on the A-ring (from position 6 to 7) can shift the anti-inflammatory mechanism from primarily involving the IL-17 and TNF pathways to also including the JAK-STAT pathway. patsnap.commdpi.com This highlights the sensitivity of cellular targets to the precise geometry and electronic properties conferred by the hydroxyl group positions. Therefore, the unique 2'-OH substitution on this compound likely enables it to interact with a different set of cellular targets or with different affinities compared to its 4'-hydroxylated relatives, leading to a distinct mechanism of action.

Comparative Bioavailability and Metabolic Stability Studies

The bioavailability and metabolic stability of flavonoids are crucial for their in vivo efficacy and are significantly influenced by their structure.

Generally, flavonoids, particularly unmethylated aglycones like Apigenin, exhibit low oral bioavailability. mdpi.comnih.gov This is primarily due to extensive and rapid metabolism, especially glucuronidation, in the intestine and liver. mdpi.comnih.gov Studies have shown that Apigenin is quickly metabolized, which limits its systemic availability. mdpi.com

The structural form—flavanone versus flavone—can influence absorption. However, a more critical factor is often glycosylation (attachment of a sugar molecule). Flavonoid glycosides, the form in which they are often found in plants, may be absorbed directly or after being hydrolyzed by intestinal enzymes or gut microbiota. wur.nl

For the compounds :

Apigenin (a flavone) has been documented to have low bioavailability due to rapid metabolism. mdpi.com

Naringenin (a flavanone) , when consumed as its glycoside naringin, can be absorbed, but its bioavailability is also influenced by the sugar moiety. icm.edu.plwur.nl

Homoeriodictyol contains a methoxy group. Methylation of flavonoids has been shown to significantly increase their metabolic stability by protecting the hydroxyl groups from conjugation reactions like glucuronidation. mdpi.com This suggests that Homoeriodictyol may have greater metabolic stability and potentially better bioavailability than its unmethylated counterparts.

Specific bioavailability and metabolic stability data for This compound are not widely available in the reviewed literature. However, based on its structure as an unmethylated flavonoid aglycone, it is reasonable to predict that it would face similar challenges to Apigenin and Naringenin, likely undergoing rapid metabolism and having limited oral bioavailability. Its stability would likely be lower than that of the methoxylated Homoeriodictyol.

Future Perspectives and Emerging Research Avenues for 5,7,2 Trihydroxyflavanone

Exploration of Unexplored Biological Activities and Therapeutic Potential

Initial research has primarily focused on the antimycobacterial properties of 5,7,2'-Trihydroxyflavanone. However, the broader family of flavonoids is known for a wide range of biological activities, suggesting that the therapeutic potential of this specific compound is likely much greater than what has been documented so far.

Detailed Research Findings: The (2S) stereoisomer of this compound has demonstrated moderate but significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Studies have reported a Minimum Inhibitory Concentration (MIC) of 100.0 µg/mL against the H37Rv strain of M. tuberculosis. up.ac.zaup.ac.za Further investigations into its mechanism of action revealed that it does not inhibit the NADPH oxidase activity of mycothiol (B1677580) disulfide reductase (Mtr), indicating that its antituberculosis effects are mediated through a different pathway. up.ac.zanih.gov Beyond this, there are reports that (2S)-5,7,2'-trihydroxyflavanone possesses anti-inflammatory and anticancer activities, although detailed studies remain limited. up.ac.za Future research is poised to explore these and other potential therapeutic applications, including antioxidant, antiviral, and neuroprotective effects, which are commonly associated with flavonoid compounds. biosynth.commedchemexpress.comnih.gov

Development of Novel Synthetic Routes and Sustainable Derivatization Strategies

The availability of pure this compound is essential for comprehensive biological screening and preclinical development. While it can be isolated from natural sources, chemical synthesis provides a reliable and scalable alternative. Future research will likely focus on optimizing existing synthetic methods and developing novel, sustainable strategies.

Detailed Research Findings: Currently, a specific, detailed protocol for the synthesis of this compound is not widely published in the primary literature. However, established methods for flavonoid synthesis offer a clear path forward. The synthesis would likely involve a Claisen-Schmidt condensation reaction between a protected 2',4',6'-trihydroxyacetophenone (B23981) and 2-hydroxybenzaldehyde, followed by an acid-catalyzed intramolecular cyclization to form the flavanone (B1672756) ring system. researchgate.net Chemical supply companies list precursors such as 2',4',6'-trimethoxyacetophenone (B1218526) and 5,7-dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one, which could be used in multi-step syntheses involving demethylation as a final step. chemsrc.com

A significant future avenue lies in the development of derivatization strategies. Creating analogs of this compound by modifying its hydroxyl groups or other positions on the flavonoid scaffold could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

To fully understand the biological impact of this compound, researchers are beginning to turn to advanced "omics" technologies. These approaches allow for a broad, unbiased view of the molecular changes that occur in cells or organisms upon treatment with the compound.

Detailed Research Findings: Metabolomics databases have started to catalog this compound, with its presence noted in studies involving mouse models, specifically detected in feces. ebi.ac.uk This confirms its transit through the digestive system and opens the door for studies on its metabolism and interaction with gut microbiota. The compound is listed in public databases such as ChEBI (CHEBI:186764), LIPID MAPS (LMPK12140125), and the PubChem Metabolomics Workbench (ID 27290), which will facilitate its identification in future metabolomics studies. ebi.ac.uknih.govlipidmaps.org

In the realm of proteomics, initial mechanistic studies have shown that this compound does not target mycothiol disulfide reductase in M. tuberculosis, narrowing down its potential mechanisms of action. up.ac.zanih.gov Future research will likely employ wider proteomics and transcriptomics screens to identify its direct protein targets and map the downstream signaling pathways it modulates. This could reveal, for example, how it exerts its reported anti-inflammatory or anticancer effects. up.ac.za

Research into Synergistic Effects with Other Bioactive Compounds

A particularly promising area of research is the investigation of how this compound interacts with other therapeutic agents. Synergistic effects, where the combination of two compounds is more potent than the sum of their individual effects, can lead to more effective combination therapies with reduced side effects.

Detailed Research Findings: The most significant synergistic activity reported for this compound is with the first-line antituberculosis drug, isoniazid (B1672263) (INH). up.ac.zanih.gov In-vitro studies demonstrated a powerful synergistic relationship where the combination drastically lowered the MIC required for both substances to inhibit the growth of M. tuberculosis. up.ac.zaup.ac.zaup.ac.za A 16-fold reduction in the MIC of this compound was observed in the presence of INH. nih.gov This suggests that the flavanone could be a valuable adjuvant in tuberculosis treatment, potentially helping to overcome drug resistance or reduce required dosages.

Synergy has also been observed between (2S)-5,7,2'-trihydroxyflavanone and another natural compound, (E)-2',4'-dihydroxychalcone, where their combination resulted in a four-fold reduction of their individual MICs against M. tuberculosis. up.ac.zaup.ac.za These findings strongly support further investigation into combination therapies.

Table 1: Synergistic Antituberculosis Activity of (2S)-5,7,2'-Trihydroxyflavanone
Compound CombinationTarget OrganismFold Reduction in MIC of FlavanoneFold Reduction in MIC of Partner DrugFractional Inhibitory Concentration (FIC) IndexInterpretation
(2S)-5,7,2'-Trihydroxyflavanone + Isoniazid (INH)M. tuberculosis16160.125Strong Synergy
(2S)-5,7,2'-Trihydroxyflavanone + (E)-2',4'-DihydroxychalconeM. tuberculosis440.50Synergy

Nanotechnology and Formulation Strategies for Research Applications

Like many flavonoids, this compound may face challenges related to poor water solubility and low bioavailability, which can limit its therapeutic effectiveness in vivo. Nanotechnology offers a powerful toolkit to overcome these limitations.

Future Research Directions: To date, no specific nano-formulations for this compound have been reported in the literature. However, the successful application of nanotechnology to deliver similar flavonoids like naringenin (B18129) provides a clear blueprint for future work. nih.govscispace.com Developing nano-delivery systems such as polymeric nanoparticles, liposomes, or nanogels could significantly enhance the solubility and stability of this compound. mdpi.comjchr.orgnih.gov Such advanced formulations could provide controlled or targeted release, improving the compound's pharmacokinetic profile and maximizing its therapeutic potential at the site of action. nih.gov This area represents a crucial translational step to move this compound from a promising bioactive compound to a viable therapeutic candidate.

Q & A

Q. What are the established methods for synthesizing 5,7,2'-Trihydroxyflavanone in laboratory settings?

Synthesis typically involves alkaline hydration of precursor flavones (e.g., chrysin derivatives) or enzymatic glycosylation. For example:

  • Alkaline hydration : 2-Hydroxyflavanones can be synthesized by treating flavones like chrysin with aqueous alkali, followed by acidification to yield trihydroxy derivatives .
  • Purification : Post-synthesis, reverse-phase HPLC with C18 columns is recommended to isolate the compound (>95% purity) .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H and 13C NMR (e.g., δ 5.3 ppm for C2-H in flavanones) to confirm the dihydrochromenone backbone and hydroxyl/methoxy group positions .
  • HPLC-MS : Compare retention times and mass-to-charge ratios (e.g., [M+H]+ at m/z 273.07) with reference standards .

Q. What solvent systems optimize the solubility of this compound for in vitro assays?

  • Primary solvents : Dimethyl sulfoxide (DMSO) or ethanol at concentrations ≤10 mg/mL.
  • Dilution : For aqueous buffers (e.g., PBS), prepare stock solutions in DMSO and dilute to ≤0.1% v/v to avoid precipitation .

Q. Which natural sources contain this compound, and how is it extracted?

  • Plant sources : Isolated from Scutellaria baicalensis roots using methanol extraction followed by silica gel chromatography .
  • Yield optimization : Soxhlet extraction with 70% ethanol at 60°C enhances recovery of flavanones .

Q. What safety protocols are recommended for handling this compound?

  • Protective gear : Tightly sealed goggles and nitrile gloves, as hydroxylated flavanones may irritate mucous membranes .
  • Storage : -20°C for long-term stability; avoid exposure to light and moisture .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems like UDP-glucosyltransferases?

  • Methodology : Incubate the compound with UDP-glucose and enzyme preparations (e.g., ASP enzyme mix) at 37°C. Monitor glycosylation via TLC or HPLC-MS for glucoside derivatives .
  • Kinetics : Measure reaction rates under varying pH (5.5–7.5) and substrate concentrations to identify optimal conditions .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-dependent assays : Test across a wide concentration range (1–100 µM) in cell-free (e.g., DPPH scavenging) and cellular (e.g., ROS detection) models .
  • Redox profiling : Use cyclic voltammetry to quantify oxidation potentials, correlating with pro-/antioxidant behavior .

Q. What structural features of this compound influence its binding to biological targets?

  • SAR studies : Compare analogs (e.g., 5,7,3'-Trihydroxy-4'-methoxyflavanone) via molecular docking. The C2' hydroxyl group is critical for hydrogen bonding with PCSK9 (IC50: 12.3 µM) .
  • Methylation effects : Methoxy substitutions at C6 reduce solubility but enhance membrane permeability .

Q. How can biosynthesis pathways be engineered to improve this compound yield?

  • Heterologous expression : Clone flavonoid hydroxylase genes (e.g., CYP93G1) into E. coli or yeast for regioselective hydroxylation .
  • Precursor feeding : Supplement cultures with p-coumaric acid to enhance flux through the phenylpropanoid pathway .

Q. What experimental conditions destabilize this compound during biological assays?

  • pH sensitivity : Degrades rapidly at pH >8.0; use neutral buffers (pH 6.5–7.5) for cell culture .
  • Thermal stability : Half-life decreases by 40% at 37°C after 24 hours; pre-cool media before use .

Q. How do synergistic interactions with other flavonoids enhance its pharmacological effects?

  • Combination screens : Test with wogonin or baicalein at fixed ratios (e.g., 1:1–1:5) in anti-inflammatory assays (e.g., NF-κB inhibition). Synergy scores (CI <1) are calculated via CompuSyn .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.